

Application Notes and Protocols for BAY 2666605 in Preclinical Models

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Compound of Interest

Compound Name: BAY 2666605

Cat. No.: B10830219

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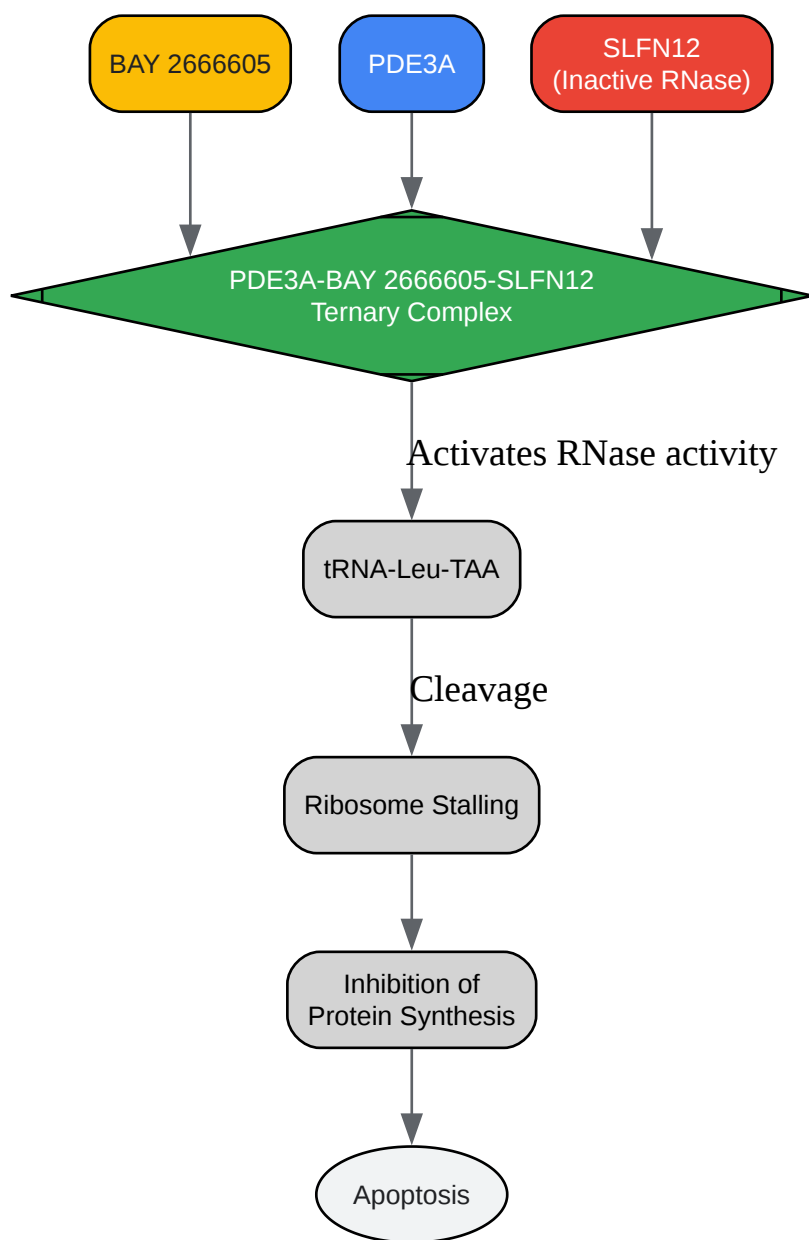
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue. It selectively induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, ribosomal stalling, inhibition of protein synthesis, and ultimately, apoptotic cancer cell death.[3] The cytotoxic effect of **BAY 2666605** is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for treatment sensitivity.[1] Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including melanoma, glioblastoma, sarcoma, and ovarian cancer, that exhibit high levels of these biomarkers.

Mechanism of Action Signaling Pathway

The mechanism of action of **BAY 2666605** involves a novel gain-of-function activity induced by the formation of the PDE3A-SLFN12 complex.



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Caption: **BAY 2666605** molecular glue mechanism of action.

Quantitative Data Summary

The following tables summarize the reported dosages and treatment schedules for **BAY 2666605** in various preclinical cancer models.

Table 1: **BAY 2666605** Dosage and Treatment Schedule in Melanoma Models

Model Type	Dosage	Route of Administration	Dosing Schedule	Reference
Melanoma Patient-Derived Xenograft (PDX)	10 mg/kg	Oral (p.o.)	Twice daily (BID)	
IGR37 Melanoma Cell-Derived Xenograft (CDX)	3, 10, 30 mg/kg	Oral (p.o.)	Twice daily (BID)	

Table 2: **BAY 2666605** Dosage and Treatment Schedule in Other Solid Tumor Models

Model Type	Dosage	Route of Administration	Dosing Schedule	Efficacy Note	Reference
Sarcoma Patient-Derived Xenograft (PDX)	Not explicitly stated	Oral (p.o.)	Not explicitly stated	Inhibition of tumor growth observed	
Ovarian Cancer Patient-Derived Xenograft (PDX)	Not explicitly stated	Oral (p.o.)	Not explicitly stated	Inhibition of tumor growth observed	
Glioblastoma (GBM) Orthotopic Xenograft	10 mg/kg	Oral (p.o.)	Single dose	CNS penetration confirmed	

Note: While efficacy in sarcoma and ovarian cancer PDX models has been reported, the specific dosages and treatment schedules were not detailed in the reviewed literature.

Researchers should consider the effective melanoma dosage as a starting point for dose-ranging studies in these models.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Melanoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of **BAY 2666605** in a melanoma PDX model.

1. Animal Model and Tumor Implantation:

- Use immunodeficient mice (e.g., NOD-scid gamma mice).
- Implant tumor fragments from a well-characterized, PDE3A and SLFN12 co-expressing melanoma PDX line subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

2. Treatment Group Allocation:

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Formulation and Administration of **BAY 2666605**:

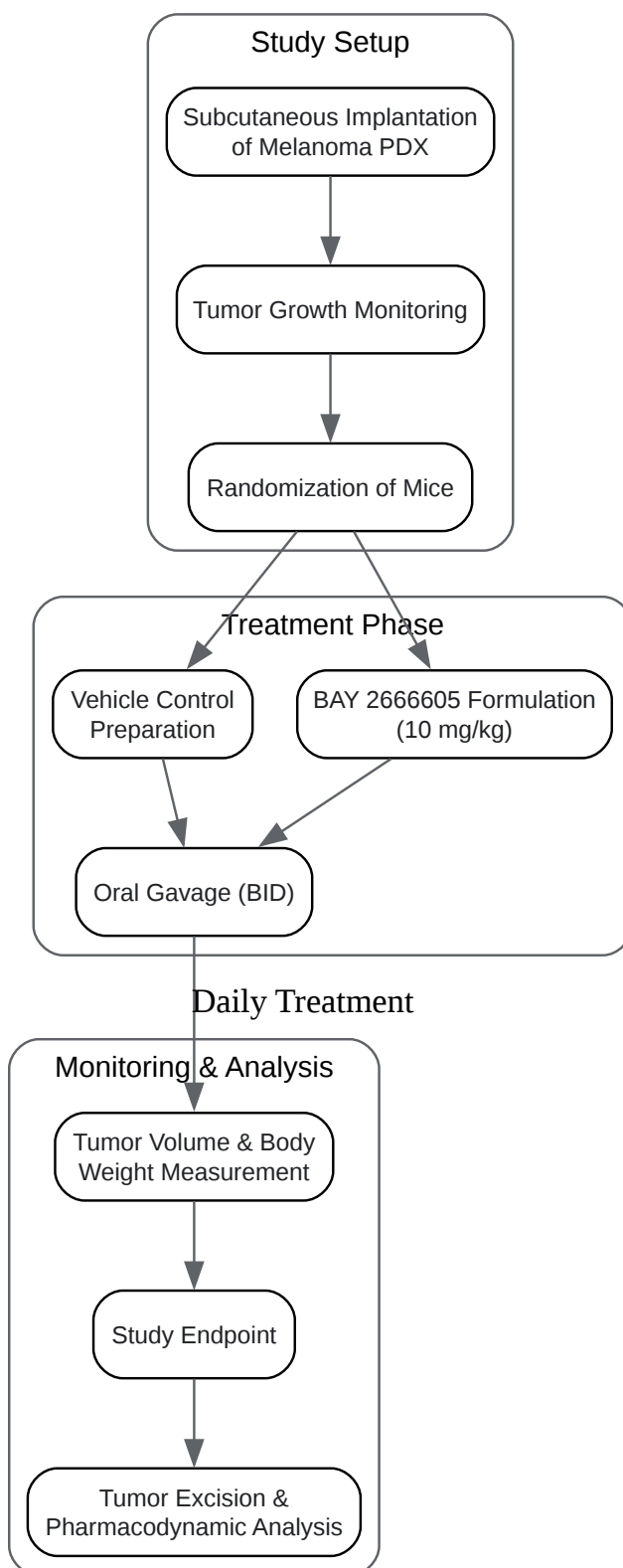
- Note: The specific vehicle used for preclinical oral administration of **BAY 2666605** is not explicitly detailed in the available literature. A common approach for oral gavage of hydrophobic compounds in mice is to use a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical for researchers to perform their own vehicle tolerability and compound stability studies.
- Prepare a homogenous suspension of **BAY 2666605** at the desired concentration.
- Administer **BAY 2666605** orally (p.o.) via gavage at a dosage of 10 mg/kg, twice daily (BID).
- The control group should receive the vehicle only, following the same administration schedule.

4. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor the overall health and behavior of the animals daily.
- The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specified maximum size.
- At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., measurement of tRNA cleavage, apoptosis markers).

Experimental Workflow Diagram



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Caption: Workflow for in vivo efficacy testing of **BAY 2666605**.

Concluding Remarks

BAY 2666605 represents a promising therapeutic agent for cancers co-expressing PDE3A and SLFN12. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further investigate its therapeutic potential. Adherence to appropriate animal welfare guidelines and rigorous experimental design are paramount for obtaining reliable and reproducible results.

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